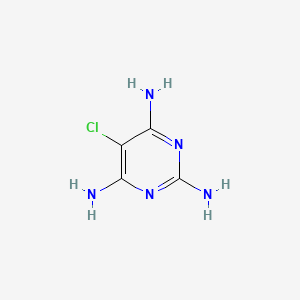

5-Chloropyrimidine-2,4,6-triamine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental structural motif in a multitude of biologically active molecules. researchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and a wide array of pharmaceuticals, including anticancer drugs and antibiotics. arkat-usa.org The significance of pyrimidines in heterocyclic chemistry stems from their versatile reactivity, allowing for functionalization at various positions on the ring. researchgate.net The electron-deficient nature of the pyrimidine ring, particularly when substituted with halogens, makes it susceptible to nucleophilic aromatic substitution and cross-coupling reactions, rendering these derivatives highly valuable in synthetic organic chemistry. researchgate.netnih.gov The ability to readily modify the pyrimidine core has established it as a "privileged structure" for the discovery of new bioactive compounds. nih.gov

Academic Importance of 5-Chloropyrimidine-2,4,6-triamine

This compound is a specific pyrimidine derivative that has garnered attention for its utility as a reactive intermediate in the synthesis of more complex molecules. Its structure, featuring three amino groups and a reactive chlorine atom on the pyrimidine core, provides multiple points for chemical modification.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 24867-23-0 |

| Molecular Formula | C₄H₆ClN₅ |

| Molecular Weight | 159.58 g/mol |

| Appearance | (Typically) Solid |

| Purity | Usually ≥97% |

This table is interactive. Click on the headers to sort the data.

The primary academic importance of this compound lies in its function as a versatile synthetic building block. The presence of both amino groups and a chlorine atom allows for a range of chemical transformations. The amino groups can undergo reactions like nucleophilic substitution, while the chlorine atom provides a reactive site for displacement or cross-coupling reactions. smolecule.com

A key example of its role as an intermediate is in the synthesis of purine (B94841) derivatives. A closely related isomer, 2,4,5-triamino-6-chloropyrimidine, serves as a direct precursor to 2-amino-6-chloropurine (B14584) through an imidazole (B134444) ring closure reaction. google.com This process is vital for the production of nucleoside analogues, which are an important class of antiviral agents. google.com The synthesis of 2,4,5-triamino-6-chloropyrimidine itself can start from precursors like 2,5-diamino-4,6-dichloropyrimidine, highlighting the stepwise functionalization of the pyrimidine ring where chloro- and amino-substituted intermediates are crucial. google.com The reactivity of this compound allows it to be a valuable precursor in similar multi-step syntheses, leading to complex heterocyclic systems. smolecule.com

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a fundamental strategy for identifying new lead compounds. nih.govresearchgate.net Halogenated heterocyclic compounds are particularly valuable scaffolds for creating these libraries due to their predictable reactivity. nih.gov

This compound, as a poly-functionalized and halogenated pyrimidine, is an excellent starting point for building such libraries. nih.govsmolecule.com The chlorine atom at the 5-position can be selectively displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. This allows for the rapid and systematic synthesis of a multitude of distinct pyrimidine analogues. nih.gov The development of parallel synthesis techniques and the use of versatile scaffolds like substituted pyrimidines have become increasingly important for drug discovery programs. nih.govresearchgate.net The strategic, regioselective modification of such scaffolds enables the creation of large, diverse sets of molecules for biological screening, significantly accelerating the pace of discovery. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYJPCRDRLWZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 Chloropyrimidine 2,4,6 Triamine

Conventional Synthetic Routes for 5-Chloropyrimidine-2,4,6-triamine

Conventional strategies for the synthesis of this compound often involve the sequential introduction of amino and chloro functionalities onto a pyrimidine (B1678525) ring. These methods can be broadly categorized into protocols involving nitration and reduction, direct amination, and multi-step pathways starting from common precursors.

Nitration and Subsequent Reduction Protocols

A common strategy for the introduction of amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. In the context of pyrimidine synthesis, this approach can be adapted to introduce an amino group at the 5-position. For instance, a related process involves the reaction of a 2,4-diamino-6-alkoxypyrimidine with nitrous acid to introduce a nitroso group at the 5-position, which is then subsequently reduced to an amino group. This suggests a potential pathway where a suitable pyrimidine precursor could be nitrosated or nitrated at the 5-position, followed by reduction to yield a triaminopyrimidine scaffold. The chloro group could either be present on the starting material or introduced at a later stage.

Direct Amination Procedures for Pyrimidine Scaffolds

The direct displacement of chloro substituents on a pyrimidine ring with amines is a fundamental approach to constructing aminopyrimidines. The synthesis of this compound can be envisaged through the partial amination of a polychlorinated pyrimidine. For example, starting with 2,4,6-trichloropyrimidine (B138864), a stepwise and controlled reaction with an amino source could potentially lead to the desired product. However, the reaction of 2,4,6-trichloropyrimidine with nitrogen nucleophiles can often result in a mixture of mono-, di-, and tri-substituted products, and controlling the regioselectivity can be challenging researchgate.netresearchgate.net. The reactivity of the chlorine atoms at the 2, 4, and 6 positions can be influenced by the reaction conditions and the nature of the nucleophile researchgate.net.

| Starting Material | Reagent | Product(s) | Notes |

| 2,4,6-Trichloropyrimidine | Sodium amide | 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine | Excess sodium amide leads to higher molecular weight products researchgate.net. |

| 2,4,6-Trichloropyrimidine | Ethanolamine / Diethanolamine | Mono- and disubstituted derivatives | The third chlorine is not replaced due to intramolecular hydrogen bonding researchgate.net. |

| 2,4,6-Trichloropyrimidine | 4-substituted anilines | 4-substituted-2,6-dichloropyrimidine (major) and 2-substituted-4,6-dichloropyrimidine | Product ratio is solvent-dependent researchgate.net. |

Multi-step Synthetic Pathways

More elaborate, multi-step synthetic pathways provide greater control over the final product's structure. A plausible multi-step synthesis of this compound could commence from a readily available starting material like barbituric acid. Barbituric acid can be converted to 2,4,6-trichloropyrimidine in high yield using reagents such as phosphorus oxychloride (POCl₃) in the presence of a catalyst, or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) chemicalbook.comgoogle.com. Subsequent controlled amination of the resulting 2,4,6-trichloropyrimidine could then be employed to introduce the three amino groups while retaining the chloro-substituent at the 5-position, which would have to be introduced in a separate step.

A potential synthetic sequence could be:

Chlorination of Barbituric Acid: Conversion of barbituric acid to 2,4,6-trichloropyrimidine.

Regioselective Amination: Stepwise displacement of the chloro groups at positions 2, 4, and 6 with an amino source.

Chlorination at the 5-position: Introduction of the chloro group at the C-5 position of the 2,4,6-triaminopyrimidine (B127396) intermediate.

Regioselective Chlorination Strategies

The introduction of a chlorine atom specifically at the 5-position of the pyrimidine ring is a crucial step in the synthesis of this compound. This requires a regioselective chlorination strategy.

Chlorination of Pyrimidine Precursors

The direct chlorination of a 2,4,6-triaminopyrimidine precursor is a direct approach. The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of aromatic and heteroaromatic compounds researchgate.netorganic-chemistry.orgisca.me. In a related synthesis, chlorination at the C5 position of a pyrimidine was achieved using NCS arkat-usa.org. This suggests that 2,4,6-triaminopyrimidine could potentially be chlorinated at the 5-position using NCS under suitable conditions. The electron-donating nature of the three amino groups would activate the pyrimidine ring towards electrophilic substitution, making the 5-position susceptible to chlorination.

Employment of Specific Chlorinating Reagents (e.g., Phosphorus Oxychloride in related syntheses)

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting hydroxy- or oxo- groups on a pyrimidine ring to chloro groups . For example, barbituric acid (2,4,6-trihydroxypyrimidine) is converted to 2,4,6-trichloropyrimidine using POCl₃ chemicalbook.comgoogle.com. While POCl₃ is primarily used for substituting hydroxyl groups, its role in the direct chlorination of a C-H bond at the 5-position is less common but can be part of a reaction mixture for comprehensive chlorination. The synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) from barbituric acid using a mixture of POCl₃ and DMF (Vilsmeier-Haack reaction) demonstrates the possibility of functionalizing the 5-position during a chlorination process .

| Chlorinating Reagent | Precursor Type | Product Type | Reference Example |

| N-Chlorosuccinimide (NCS) | Activated pyrimidine ring | 5-Chloro-pyrimidine | Chlorination of a 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile at the C5 position arkat-usa.org. |

| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidine (e.g., Barbituric Acid) | Chloropyrimidine | Conversion of barbituric acid to 2,4,6-trichloropyrimidine chemicalbook.comgoogle.com. |

| POCl₃ / PCl₅ | Barbituric Acid | 2,4,6-Trichloropyrimidine | A two-step process for the preparation of 2,4,6-trichloropyrimidine google.com. |

Catalytic Amidation and Amination Techniques

Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. In the context of synthesizing aminated pyrimidines, these techniques facilitate the formation of carbon-nitrogen (C-N) bonds, which is a fundamental step in building the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds in the synthesis of aromatic amines. acs.org While the Suzuki-Miyaura reaction is renowned for creating carbon-carbon bonds libretexts.org, the analogous C-N bond formation is typically achieved through the Buchwald-Hartwig amination. This reaction has become a staple for the N-arylation of amines and is highly relevant to the synthesis of aminopyrimidines. thieme-connect.com

The Buchwald-Hartwig amination allows for the regioselective functionalization of polyhalogenated heteroaromatics under relatively mild conditions. thieme-connect.com For a precursor like 2,4,6-trichloropyrimidine, sequential, controlled amination is necessary to achieve the desired triamine structure while retaining the chlorine atom at the C5 position. Research on the amination of 6-aryl-2,4-dichloropyrimidine has shown that palladium catalysis, in conjunction with specific ligands and bases, can strongly favor the formation of the C4-aminated product over the C2 isomer. thieme-connect.comacs.org The choice of ligand is critical; simple and inexpensive phosphines like triphenylphosphine (B44618) (Ph3P) and 1,4-Bis(diphenylphosphino)butane (dppb) have proven to be more effective in certain cases than more complex ligands. thieme-connect.com

Challenges in these reactions include preventing the retardation of oxidative addition due to potential chelation of the palladium catalyst by the nitrogen atoms already present in the pyrimidine ring or the amine nucleophile. nih.gov A concise and efficient approach has been developed for the synthesis of various substituted pyrimidine products via the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines, demonstrating good functional group tolerance and high yields. rhhz.net

Table 1: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine This table summarizes the regioselective amination favoring the C4 position, as demonstrated in related studies.

| Catalyst / Ligand | Base | Amine Nucleophile | Regioselectivity (C4:C2) | Reference |

| Pd(OAc)₂ / dppb | LiHMDS | Aliphatic Secondary Amines | High | acs.org |

| Complex 6* | LiHMDS | Aliphatic Secondary Amines | High | acs.org |

| None | N/A | Aromatic Amines (e.g., N-methylaniline) | High | acs.org |

| Pd₂ (dba)₃ / Xantphos | Cs₂CO₃ | Various Amines | Not specified | acs.org |

*Complex 6 refers to a specific palladium-coordinated pyrimidine complex described in the source literature. acs.org

Nucleophilic Displacement Reactions on Activated Halogens

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for introducing amino groups onto a pyrimidine ring. arkat-usa.org The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups. libretexts.org

In a molecule like 2,4,5,6-tetrachloropyrimidine, a potential precursor, the chlorine atoms serve as leaving groups that can be displaced by amine nucleophiles. The positions on the pyrimidine ring (C2, C4, C6) exhibit different levels of reactivity towards nucleophilic attack. Typically, the C4 and C6 positions are more reactive than the C2 position. arkat-usa.org However, the regioselectivity can be complex. For instance, in the reaction of 2,4,6-trichloropyrimidine, substitution at the C2 position can be competitive with reaction at the C4/C6 positions. arkat-usa.org

Studies on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position (such as a nitro or cyano group) show a strong preference for nucleophilic displacement at the C4 position. researchgate.net This inherent regioselectivity is a key consideration when designing a synthesis for this compound. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate influences the reaction rate and the position of the attack.

Acid catalysis can play a significant role in SNAr reactions of less reactive chloropyrimidines, particularly those with only one activating group. arkat-usa.org However, for highly activated systems, such as those with multiple electron-withdrawing groups, acid catalysis may not be necessary. arkat-usa.org

Table 2: General Reactivity in Nucleophilic Aromatic Substitution

| Substrate Feature | Effect on Reactivity | Rationale | Reference |

| Electron-withdrawing group (e.g., -NO₂) at C5 | Increases reactivity, directs to C4/C6 | Stabilizes the negative charge in the Meisenheimer intermediate. | libretexts.orgresearchgate.net |

| Multiple Halogen Atoms | Provides multiple sites for substitution | Each halogen acts as a potential leaving group. | arkat-usa.org |

| Position on Pyrimidine Ring | C4/C6 generally more reactive than C2 | The positions are more activated by the ring nitrogens for nucleophilic attack. | arkat-usa.orgquora.com |

| Leaving Group Ability (Halogens) | F > Cl ≈ Br > I (often) | For rate-determining nucleophilic attack, the high electronegativity of fluorine makes the carbon more electrophilic. | researchgate.net |

Synthesis of Related Pyrimidine Analogues for Comparative Studies

The synthesis of pyrimidine analogues is a cornerstone of medicinal chemistry, as these compounds are integral to numerous biologically active molecules, including various drugs. humanjournals.comresearchgate.net Creating a library of related analogues allows for systematic investigation into structure-activity relationships.

Synthetic strategies for pyrimidine analogues are diverse. jchemrev.com Classical methods often involve the cyclocondensation of components like aldehydes, ketones, and amines. humanjournals.com However, a more common contemporary approach involves the modification of a pre-existing, functionalized pyrimidine core, such as 2,4,6-trichloropyrimidine. researchgate.net This scaffold allows for sequential and regioselective substitution reactions to build a diverse range of analogues.

For comparative studies involving this compound, analogues could be synthesized by:

Varying the C5 substituent: Replacing the chloro group with other halogens (fluoro, bromo) or with small alkyl or cyano groups to probe the electronic and steric effects at this position. The motivation for developing fluorinated pyrimidines like 5-fluorouracil (B62378) was based on the similar size of fluorine and hydrogen atoms, which could inhibit DNA synthesis. nih.gov

Altering the amine substituents: Introducing different alkyl or aryl groups onto the nitrogen atoms at the C2, C4, and C6 positions. This can be achieved through the palladium-catalyzed amination or SNAr reactions discussed previously, using a variety of primary and secondary amines as nucleophiles.

Modifying the pyrimidine core: Creating fused-ring systems, such as tetrahydropyridopyrimidines, which can be synthesized from chlorinated pyrimidine intermediates. nih.gov

These synthetic efforts provide a chemical foundation for comparative biological and physicochemical studies, helping to elucidate the specific roles of each substituent on the pyrimidine ring.

Chemical Reactivity and Mechanistic Transformation Pathways of 5 Chloropyrimidine 2,4,6 Triamine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 5-Chloropyrimidine-2,4,6-triamine is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is modulated by the substituents present, leading to a range of possible substitution patterns.

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the C5 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the chloro substituent itself, which activates the carbon for attack. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 5-substituted pyrimidine derivatives.

Common nucleophiles include:

Amines: Reaction with primary and secondary amines introduces new amino functionalities at the 5-position.

Thiols: Thiolates can react to form 5-thioether derivatives.

Alkoxides: Alkoxides can be used to introduce alkoxy groups.

The general mechanism for this substitution involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Table 1: Examples of Nucleophilic Substitution at the C5 Position

| Nucleophile | Reagent Example | Product Type |

| Amine | Butylamine | 5-Butylamino-pyrimidine-2,4,6-triamine |

| Thiol | Sodium thiomethoxide | 5-(Methylthio)pyrimidine-2,4,6-triamine |

| Alkoxide | Sodium methoxide | 5-Methoxypyrimidine-2,4,6-triamine |

Redox Chemistry of this compound

The presence of both amino groups and a chloro substituent allows for a range of reduction and oxidation reactions, leading to important synthetic intermediates.

Reduction Pathways to Derived Structures

The primary reduction pathway for this compound involves the hydrogenolysis of the carbon-chlorine bond. This dechlorination can be achieved using various reducing agents, most commonly catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This reaction yields Pyrimidine-2,4,6-triamine, a fundamental building block for other heterocyclic systems. nih.gov

Table 2: Reduction of this compound

| Reaction Type | Reagents | Major Product |

| Dechlorination | H₂, Pd/C | Pyrimidine-2,4,6-triamine |

Oxidation Reactions Yielding Nitro or Nitroso Analogues

The amino groups on the pyrimidine ring can be susceptible to oxidation. More significantly, related diaminopyrimidines can be nitrosated to introduce a nitroso group at the 5-position. For instance, the treatment of 2,4-diamino-6-chloropyrimidine with nitrous acid can lead to a mixture of products, highlighting the complexity of such reactions. acs.org While direct oxidation of this compound to a nitro or nitroso analogue is not extensively documented, the chemistry of related pyrimidines suggests this possibility. The introduction of a nitroso group at the 5-position, often achieved by nitrosation of the corresponding 5-unsubstituted diamine, is a critical step in the synthesis of purines and pteridines. acs.orgrsc.org The subsequent reduction of the nitroso group to an amino group provides the necessary 4,5-diaminopyrimidine (B145471) core for cyclization. google.comdundee.ac.uk

Cyclization and Heterocycle Fusion Reactions

This compound and its derivatives are crucial precursors for the synthesis of fused heterocyclic systems, most notably purines. researchgate.net The key synthetic strategy involves the creation of a 4,5-diaminopyrimidine intermediate. This is typically achieved by first introducing a nitro or nitroso group at the 5-position of a 2,4,6-triaminopyrimidine (B127396) derivative (often after some manipulation of the other positions), followed by its reduction to a 5-amino group. google.comdundee.ac.uk

Once the vicinal diamines at positions 4 and 5 are in place, cyclization can be effected with a one-carbon synthon to form the imidazole (B134444) ring of the purine (B94841) nucleus. nih.gov A variety of reagents can provide this carbon atom, including:

Formic acid

Orthoformates

Aldehydes researchgate.net

Dithioformic acid esters

This versatile approach allows for the synthesis of a wide range of substituted purines, which are of significant interest in medicinal chemistry. google.comresearchgate.net

Table 3: Reagents for Purine Ring Closure from 4,5-Diaminopyrimidines

| Reagent | Resulting 8-Position Substituent |

| Formic Acid | Hydrogen |

| Triethyl Orthoformate | Hydrogen |

| Aldehyde (R-CHO) | R group |

| Diethoxymethyl Acetate | Hydrogen |

Based on a review of the available search results, there is insufficient detailed scientific literature to generate a thorough and accurate article on the specific chemical reactivity and mechanistic transformation pathways of This compound as outlined.

The search results primarily contain information on related but structurally different compounds, such as 5-chloro-2,4,6-trifluoropyrimidine, 6-Chloropyrimidine-2,4,5-triamine, and 2,4-diamino-6-chloropyrimidine. Extrapolating data from these different molecules would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on this compound.

Specifically, no detailed research findings, reaction mechanisms, or data tables could be located for the following required sections concerning this compound:

Derivatization via Electrophilic Aromatic Substitution (e.g., Azo Coupling)

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 5-Chloropyrimidine-2,4,6-triamine, providing detailed information about its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, theoretical predictions and analysis of related chloropyrimidine structures offer valuable insights into its expected NMR profile. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is anticipated to be relatively simple. The primary signals would arise from the protons of the three amino groups (-NH₂). Due to the symmetrical nature of the 2,4,6-triamino substitution pattern, the chemical shifts of these protons would be influenced by the electron-withdrawing effect of the pyrimidine (B1678525) ring and the chlorine atom. The signals are expected to appear as broad singlets, a characteristic feature of amine protons, and their exact chemical shift would be dependent on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The carbon atom bonded to the chlorine (C5) would likely experience a downfield shift due to the halogen's electronegativity. The three carbons bearing the amino groups (C2, C4, and C6) would also exhibit characteristic chemical shifts, influenced by the nitrogen atoms. Theoretical calculations, such as those performed using Density Functional Theory (DFT), can provide accurate predictions of these chemical shifts, aiding in spectral assignment. nih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~100-110 | Singlet | C5-Cl |

| ¹³C | ~150-165 | Singlet | C2, C4, C6 |

Table 1: Predicted NMR Data for this compound. The chemical shifts are approximate and based on theoretical predictions and data from related compounds.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule, providing a fingerprint unique to its structure and bonding. The analysis of this compound by these methods reveals key functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by the stretching and bending vibrations of the N-H bonds in the amino groups. Strong, broad absorption bands in the region of 3400-3200 cm⁻¹ are characteristic of N-H stretching vibrations. The N-H bending vibrations are typically observed around 1650-1580 cm⁻¹. Vibrations associated with the pyrimidine ring, including C-N and C=N stretching, would appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 800 and 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. Theoretical studies on similar molecules, such as 2,6-Diamino-4-chloropyrimidine, have been used to calculate and assign vibrational frequencies, showing good agreement with experimental data. nih.gov A similar approach can be applied to predict the vibrational spectrum of this compound. researchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching | 3400-3200 | FT-IR, FT-Raman |

| N-H Bending | 1650-1580 | FT-IR |

| Pyrimidine Ring Stretching (C=N, C-N) | 1600-1400 | FT-IR, FT-Raman |

| C-Cl Stretching | 800-600 | FT-IR, FT-Raman |

Table 2: Key Vibrational Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the pyrimidine ring and its substituents constitute the chromophore. The spectrum is expected to show absorption maxima corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and pH. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum and assign the observed transitions. nih.gov This technique is also valuable for quantitative analysis, allowing for the determination of the compound's concentration in a solution.

Mass Spectrometry (LC-MS, HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₄H₆ClN₅), the expected exact mass can be calculated and compared with the experimental value to unequivocally confirm its identity. HRMS is also invaluable for impurity profiling, as the precise mass of an impurity can often lead to the deduction of its chemical formula.

| Technique | Information Obtained |

| LC-MS | Separation and identification of the compound and impurities based on retention time and mass-to-charge ratio. |

| HRMS | Accurate mass measurement for elemental composition confirmation and precise impurity identification. |

Table 3: Mass Spectrometry Techniques for the Analysis of this compound.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) of this compound and its Derivatives

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, the crystal structures of closely related compounds provide a strong basis for predicting its solid-state architecture. For instance, the crystal structure of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which shares the triamino-substituted heterocyclic core, has been extensively studied and reveals a layered structure with extensive hydrogen bonding. researchgate.net

Furthermore, the Crystallography Open Database contains entries for 2,4-Diamino-6-chloropyrimidine, a structural isomer of the title compound. nih.gov Analysis of this structure would offer valuable insights into the likely packing arrangements and hydrogen bonding networks that could be expected for this compound. It is anticipated that the crystal structure of this compound would be heavily influenced by hydrogen bonds between the amino groups and the nitrogen atoms of the pyrimidine ring, as well as potential interactions involving the chlorine atom. Such studies on derivatives or co-crystals of this compound would be highly beneficial in mapping its intermolecular interaction landscape.

| Compound | Crystal System | Space Group | Key Structural Features |

| Melamine (analogue) | Monoclinic | P2₁/c | Layered structure, extensive N-H···N hydrogen bonding |

| 2,4-Diamino-6-chloropyrimidine (isomer) | Data available in COD | - | Provides insight into potential packing and hydrogen bonding |

Table 4: Crystallographic Data of Related Compounds.

Elucidation of Supramolecular Interactions and Crystal Packing

The pyrimidine core, substituted with multiple amino groups and a halogen atom, provides a rich landscape for a diverse range of intermolecular interactions. The primary interactions expected to govern the crystal packing of this compound include hydrogen bonding, halogen bonding, and π–π stacking interactions.

Hydrogen Bonding: The amino groups on the pyrimidine ring are excellent hydrogen bond donors, while the ring nitrogen atoms act as hydrogen bond acceptors. This facilitates the formation of robust and extensive hydrogen-bonding networks. In the crystal structures of related compounds like 2,6-diamino-4-chloropyrimidin-1-ium salts, self-complementary base pairing is a recurrent motif. nih.gov This typically involves the formation of a pair of N—H⋯N hydrogen bonds, creating a stable R(2,2)(8) ring motif. It is highly probable that this compound would exhibit similar homosynthons, leading to the formation of tapes or sheets within the crystal lattice. Furthermore, the amino groups can form hydrogen bonds with the chloro substituent of neighboring molecules, although these N—H⋯Cl interactions are generally weaker.

The interplay of these supramolecular interactions dictates the final three-dimensional arrangement of the molecules in the solid state, influencing properties such as density, melting point, and solubility.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal stability of related compounds)

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of chemical compounds. wikipedia.org Thermogravimetric Analysis (TGA) is a particularly valuable method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique provides crucial information about the thermal stability, decomposition temperatures, and the kinetics of degradation of a material. unirioja.esresearchgate.net

While specific TGA data for this compound is not detailed in the available literature, the thermal behavior of various pyrimidine derivatives has been studied, offering insights into the expected stability of this compound. unirioja.esnih.govscispace.com The thermal stability of pyrimidine derivatives is influenced by their structure and the nature of their substituents. unirioja.es

A typical TGA experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the temperature at which the material begins to degrade. nih.gov For many organic compounds, including pyrimidine derivatives, the decomposition may occur in single or multiple steps, with each step corresponding to the loss of a specific fragment of the molecule. researchgate.net

For instance, studies on various pyrimidine derivatives have shown that decomposition temperatures can vary widely depending on the substituents. scispace.com The data from these studies can be used to evaluate the kinetic parameters of the decomposition process, such as the order of the reaction, activation energy, and frequency factor. scispace.com

The following table illustrates typical data that can be obtained from a TGA analysis of pyrimidine derivatives, showcasing the kind of information that would be relevant for assessing the thermal stability of this compound.

| Compound | Decomposition Temperature Range (°C) | Percentage Weight Loss (%) |

| Pyrimidine Derivative A | 250-350 | 45 |

| Pyrimidine Derivative B | 300-420 | 60 |

| Pyrimidine Derivative C | 280-380 | 52 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives, not specific to this compound.

Such data is critical in determining the upper temperature limit for the storage and application of the compound, ensuring its integrity and preventing thermal degradation. wikipedia.org

Theoretical and Computational Investigations of 5 Chloropyrimidine 2,4,6 Triamine

Molecular Modeling and Dynamics Simulations (as applied to related pyrimidine (B1678525) systems)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and intermolecular interactions of a ligand within a biological environment, such as the active site of a protein.

In Silico Ligand-Target Interaction Studies

In silico docking studies are a cornerstone of modern drug discovery, allowing for the prediction of binding affinities and orientations of a ligand within the active site of a target protein. These studies are essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For various pyrimidine derivatives, molecular docking simulations have been successfully employed to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, with their respective biological targets. nih.govnih.gov In the case of 5-Chloropyrimidine-2,4,6-triamine, the amino groups are likely to act as hydrogen bond donors, while the ring nitrogens can act as hydrogen bond acceptors. The chlorine atom can participate in halogen bonding or hydrophobic interactions, further anchoring the molecule in the binding pocket. These in silico methods are invaluable for screening large libraries of compounds and prioritizing candidates for further experimental validation. nih.gov

Molecular Docking Simulations for Enzyme Binding Affinity (e.g., Tyrosinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Research has explored the interaction of this compound with tyrosinase, a key enzyme in melanin (B1238610) synthesis and a target for agents that control pigmentation. Docking simulations have shown that this compound can fit into the active site of tyrosinase. The binding is stabilized by a network of hydrogen bonds between the amino groups of the pyrimidine derivative and amino acid residues within the enzyme's active site, such as Asn260, His263, and Val283. Furthermore, a halogen bond has been observed between the chlorine atom of the ligand and the His259 residue. These interactions result in a notable binding affinity, with calculated binding energy values indicating a stable complex.

Table 1: Molecular Docking Results of this compound with Tyrosinase

| Interacting Residue | Type of Interaction |

| Asn260 | Hydrogen Bond |

| His263 | Hydrogen Bond |

| Val283 | Hydrogen Bond |

| His259 | Halogen Bond |

This table summarizes the key interactions observed in molecular docking simulations between this compound and the active site of tyrosinase.

DNA/Protein Interaction Modeling

Beyond single enzyme targets, computational models have been used to investigate the interactions of this compound with other crucial biological macromolecules like DNA and various proteins. These studies are vital for assessing the compound's broader biological activity profile.

Modeling studies have indicated that this compound can interact with the minor groove of DNA. The binding is primarily driven by hydrogen bonds formed between the amino groups of the compound and the nucleotide bases of the DNA. The planarity of the pyrimidine ring system allows it to fit snugly within the groove, leading to a stable interaction.

In addition to DNA, the interaction of this compound with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been computationally modeled. These proteins are the main carriers for various ligands in the bloodstream. The simulations suggest that the compound binds to the active sites of these proteins, primarily through hydrogen bonding and hydrophobic interactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, Density Functional Theory (DFT) has been employed to calculate its vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculated vibrational spectra have been compared with experimental data, showing good agreement and allowing for the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching vibrations of the N-H and C-N bonds have been identified and assigned.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been performed. These predicted values are crucial for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound. The good correlation between the calculated and experimental shifts validates the computational approach used.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretching | ~3500-3400 |

| C-N stretching | ~1600-1500 |

| C-Cl stretching | ~700-600 |

This table presents a selection of theoretically predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations.

Thermodynamic Property Calculations from Vibrational Analysis

The vibrational frequencies obtained from theoretical calculations can be used to determine various thermodynamic properties of a molecule at different temperatures. For this compound, properties such as heat capacity, entropy, and enthalpy have been calculated based on its vibrational analysis.

These calculations reveal the relationships between these thermodynamic functions and temperature, providing insight into the molecule's thermal stability and behavior under varying thermal conditions. This information is valuable for understanding the compound's physical chemistry and for applications in materials science.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Heat Capacity (Cₚ) | (Value not explicitly found in search results) |

| Entropy (S) | (Value not explicitly found in search results) |

| Enthalpy (H) | (Value not explicitly found in search results) |

This table is intended to show calculated thermodynamic properties. While the source indicates these were calculated, specific numerical values were not available in the abstract.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Functionalized Derivatives of 5-Chloropyrimidine-2,4,6-triamine

The design of functionalized derivatives of this compound hinges on strategic chemical modifications to its core structure. These modifications are generally targeted at two main regions: the pyrimidine (B1678525) ring itself and the exocyclic amino groups.

The pyrimidine ring, particularly the C-5 position occupied by the chloro substituent, is a primary site for modification. The chlorine atom can be substituted or can influence reactions at adjacent positions.

Halogenation and Substitution at C-5: The C-5 position of pyrimidine systems is amenable to various chemical transformations. researchgate.net Methods for direct halogenation are well-established; for instance, N-Chlorosuccinimide (NCS) is an efficient reagent for chlorination at this position. mostwiedzy.plarkat-usa.org This process often involves the generation of a chloronium cation that subsequently reacts with the pyrimidine ring. mostwiedzy.pl Beyond halogenation, the C-5 position can be functionalized with other groups. For example, related pyrimidine structures have seen the introduction of thiol groups, which can then be used as handles for further condensation reactions to build more complex heterocyclic systems. researchgate.net

| Modification Target | Reagent/Method | Type of Modification | Reference |

| C-5 Position | N-Chlorosuccinimide (NCS) | Chlorination | mostwiedzy.plarkat-usa.org |

| C-5 Position | Thiolation followed by condensation | Formation of fused rings | researchgate.net |

| C-4/C-6 Positions | Nucleophilic displacement by benzyloxide | Substitution of chloro groups | arkat-usa.org |

The three amino groups at the C-2, C-4, and C-6 positions offer rich opportunities for derivatization through N-alkylation, N-arylation, and acylation reactions.

Electrophilic Substitution: The amino groups can react with electrophiles. Studies on related 2-aminopyrimidines show that functionalization, such as tropylation, can occur on the exocyclic amino nitrogen. The specific reaction conditions and the nature of the pyrimidine ring can influence the reactivity and the site of substitution. researchgate.net

Modern Synthetic Methods: Microwave-assisted synthesis has been effectively employed for the functionalization of chloro-aminopyrimidines. This technique allows for rapid and efficient reactions between the pyrimidine core and various substituted amines to create N-functionalized derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, enabling the synthesis of N-aryl derivatives. researchgate.net These methods are known for their high tolerance of other functional groups present in the molecule.

| Reaction Type | Reagents/Conditions | Purpose | Reference |

| N-Alkylation/Arylation | Substituted amines, triethylamine, microwave irradiation (120–140 °C) | Functionalization of amino groups | nih.gov |

| N-Arylation | Palladium catalyst, aryl halides | Synthesis of N-aryl derivatives | researchgate.net |

| Electrophilic Tropylation | Tropylium (B1234903) tetrafluoroborate | Addition of a tropylium moiety to an amino group | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation

The type and location of substituents on the pyrimidine scaffold dramatically influence the molecule's electronic distribution, steric profile, and lipophilicity, which in turn dictate its reactivity and interaction with other molecules.

Influence of C-5 Substituents: In analogues such as 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine, modifications to the dichlorophenyl group at the C-5 position significantly alter biological activity. This highlights the importance of the lipophilic and electronic character of the group at this position for target binding affinity.

Role of Amino Group Functionalization: The functionalization of the amino groups also plays a critical role. The addition of different aryl groups to the amino nitrogens, as seen in some complex quinazoline (B50416) analogues derived from pyrimidines, directly impacts inhibitory potency against biological targets like cyclin-dependent kinases (CDKs). researchgate.net The exploration of these relationships is a key aspect of lead optimization in drug discovery. nih.gov

| Structural Modification | Observed Impact | Potential Reason | Reference |

| Modification of C-5 substituent | Significant alteration of biological activity | Changes in lipophilicity, steric hindrance, and electronic properties affecting target binding | |

| Functionalization of amino groups | Changes in inhibitory potency against enzymes | Altered hydrogen bonding patterns and hydrophobic interactions with target protein | researchgate.net |

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. qsar4u.com These models serve as three-dimensional templates for designing or identifying new molecules with desired activity.

Key Pharmacophoric Features: A pharmacophore model is an ensemble of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic interaction centers. qsar4u.comnih.gov For pyrimidine derivatives, the amino groups frequently act as HBDs, while the ring nitrogens can act as HBAs.

Structure-Based Modeling: Pharmacophore models can be generated based on the crystal structure of a target protein bound to a ligand. nih.gov This involves identifying the key non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's binding site. nih.govresearchgate.net For pyrimidine-based inhibitors, models often reveal crucial interactions with specific amino acid residues in the target's active site. researchgate.net These models can then be used as 3D search queries to screen large chemical databases for new potential inhibitors. nih.gov

| Pharmacophore Feature | Description | Role in Molecular Interaction | Reference |

| Hydrogen Bond Donor (HBD) | A group (e.g., -NH2) that can donate a hydrogen atom to form a hydrogen bond. | Forms specific, directional interactions with acceptor groups on a target. | qsar4u.comnih.gov |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., ring nitrogen) that can accept a hydrogen atom. | Complements HBDs to form stable hydrogen bonds. | qsar4u.comnih.gov |

| Hydrophobic Feature | A non-polar region of the molecule (e.g., an aryl ring). | Engages in van der Waals interactions with non-polar pockets of a target. | nih.govresearchgate.net |

| Aromatic Interaction | A planar, cyclic, conjugated system. | Can participate in pi-pi stacking or pi-cation interactions. | qsar4u.com |

Synthesis and Characterization of Related Pyrimidine and Quinazoline Analogues

The core pyrimidine structure of this compound is a versatile building block for synthesizing more complex heterocyclic systems, such as quinazolines and other fused pyrimidines. These analogues are often explored for their potential applications in materials and medicine. researchgate.netnih.gov

Quinazoline Synthesis: Quinazoline derivatives can be synthesized from pyrimidine precursors. One method involves an intramolecular cyclization. nih.gov Another elegant approach utilizes the in-situ generation of a highly reactive pyrimidine ortho-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile like dimethyl acetylenedicarboxylate (B1228247) to form the quinazoline ring system. mdpi.comdoaj.org

Fused Pyrimidine Systems: A variety of other fused heterocyclic systems can be constructed. For instance, pyrido[2,3-d]pyrimidines, which have a pyridine (B92270) ring fused to the pyrimidine, have been synthesized and evaluated for various biological activities. nih.gov Similarly, condensation of a pyrimidine-5-thiol (B1622005) derivative with other reagents can lead to the formation of novel angular azaphenothiazinones. researchgate.net The development of these ring-constrained analogues is a common strategy to create rigid structures that may fit more precisely into a biological target's binding site. researchgate.net

| Analogue Class | Synthetic Approach | Precursor Type | Reference |

| Quinazolines | [4+2] Cycloaddition (Diels-Alder) | Pyrimidine ortho-quinodimethane | mdpi.comdoaj.org |

| Quinazolines | Intramolecular cyclization | Substituted pyrimidines | nih.gov |

| Thiazolo[4,5-h]quinazolines | Multi-step synthesis from pyrimidine precursors | 2-Anilino-4-(thiazol-5-yl)pyrimidine | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Cyclization/condensation reactions | Functionalized pyrimidines | nih.gov |

| Azaphenothiazinones | Condensation reaction | 2,6-diamino-4-chloropyrimidine-5-thiol | researchgate.net |

Advanced Applications and Research Directions of 5 Chloropyrimidine 2,4,6 Triamine in Academia

Utilization as a Key Intermediate in Medicinal Chemistry Research

In medicinal chemistry, the pyrimidine (B1678525) scaffold is a well-established pharmacophore found in numerous therapeutic agents. The specific structure of 5-Chloropyrimidine-2,4,6-triamine, with its distinct substitution pattern, offers a unique starting point for the development of novel compounds targeting a range of diseases.

The 2,4-diaminopyrimidine (B92962) moiety is a cornerstone in the design of various therapeutic agents. The presence of the chloro group at the 5-position and an additional amino group at the 6-position in this compound provides a versatile platform for creating libraries of potential drug candidates.

Anticancer Research : The development of targeted cancer therapies often involves the synthesis of molecules that can selectively inhibit pathways crucial for tumor growth. For instance, derivatives of 5-chlorouracil, a related pyrimidine, have been investigated for their antitumor activities. One such derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), demonstrated antiangiogenic and antitumor effects in human cancer xenografts by inhibiting the enzyme thymidine (B127349) phosphorylase. nih.gov This highlights the potential of chloro-substituted pyrimidines as a foundation for creating new anticancer agents. The core pyrimidine structure is fundamental in drugs like Fluorouracil, which functions as an anticancer agent. arkat-usa.org

Antiviral Research : The search for new antiviral agents is a continuous effort in medicinal chemistry. researchgate.net Symmetrical 1,3,5-triazine (B166579) derivatives, which share a heterocyclic nitrogen structure with pyrimidines, have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The structural similarities suggest that pyrimidine-based compounds like this compound could be valuable starting materials for synthesizing new antiviral molecules. The development of antiviral drugs often targets viral enzymes like DNA polymerase or reverse transcriptase, and nucleoside analogues such as Zidovudine and Lamivudine are prime examples of pyrimidine-based antiviral therapies. mdpi.commdpi.com

Enzyme inhibition is a primary mechanism for many successful drugs. The 2,4-diaminopyrimidine structure is a classic feature of inhibitors for several key enzymes, particularly dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibitors : DHFR is a critical enzyme in the synthesis of DNA precursors, making it a target for both anticancer and antimicrobial drugs. pharmacologyeducation.orgmdpi.com Molecules that inhibit DHFR can halt cell proliferation, which is beneficial in chemotherapy and in fighting bacterial infections. pharmacologyeducation.orgwikipedia.org Methotrexate, a well-known anticancer drug, is a DHFR inhibitor. mdpi.com Several antimicrobial agents, including Trimethoprim and Pyrimethamine, are also DHFR inhibitors that are selective for the bacterial or protozoal enzyme over the human form. pharmacologyeducation.orgmdpi.comwikipedia.org Research into 6-alkyl-2,4-diaminopyrimidine-based compounds has shown their potential as inhibitors of bacterial DHFR from organisms like Bacillus anthracis and Staphylococcus aureus. nih.govnih.gov The core 2,4-diaminopyrimidine moiety is crucial for binding to the enzyme's active site, indicating that this compound is a highly relevant precursor for developing novel DHFR inhibitors. nih.gov

Table 1: Examples of DHFR Inhibitors Featuring the Pyrimidine or Related Scaffolds

| Compound | Class | Therapeutic Use | Mechanism of Action |

| Methotrexate | Antifolate | Anticancer | Inhibits human DHFR, blocking DNA synthesis in cancer cells. mdpi.comwikipedia.org |

| Trimethoprim | Diaminopyrimidine | Antibacterial | Selectively inhibits bacterial DHFR. mdpi.comwikipedia.org |

| Pyrimethamine | Diaminopyrimidine | Antimalarial | Inhibits protozoal DHFR. pharmacologyeducation.orgmdpi.com |

| Pemetrexed | Antifolate | Anticancer | A multi-targeted antifolate that inhibits DHFR. pharmacologyeducation.org |

Disrupting pathological protein-protein interactions (PPIs) is an emerging frontier in drug discovery. While direct evidence linking this compound to estrogen receptor-coactivator binding modulation is not prominent, the adaptable nature of the pyrimidine scaffold makes it a candidate for designing PPI modulators. The multiple amino groups on the compound can be functionalized to create molecules that present the necessary vectors to interact with the surfaces of proteins involved in such interactions.

Role in Agrochemical Research and Development (Pesticides, Herbicides)

The structural motifs present in this compound are also found in various agrochemicals. The pyrimidine ring is a component of some pesticides and herbicides. The rationale is similar to its use in medicine; the compounds are designed to inhibit essential biological pathways in pests or weeds. The versatility of the triamine-substituted chloropyrimidine allows for its use as a scaffold to develop new active ingredients for crop protection, although specific examples directly citing this compound are not extensively documented in the public domain.

Contributions to Materials Science and Engineering Research

Beyond the life sciences, heterocyclic compounds are fundamental building blocks for creating advanced materials with specific electronic, optical, or protective properties.

The electron-rich nature and versatile substitution sites of this compound make it a valuable component in the synthesis of functional organic materials. sigmaaldrich.comenamine.net

Dyes : The pyrimidine structure is related to the 1,3,5-triazine ring system, which is a known building block for creating functional organic materials, including those used in optical applications. mdpi.com The chromophoric properties of extended aromatic systems containing nitrogen heterocycles allow for the synthesis of dyes. By reacting the amino groups or substituting the chlorine atom of this compound, it is possible to create larger conjugated systems that absorb light in the visible spectrum.

Corrosion Inhibitors : Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are widely recognized as effective corrosion inhibitors for metals in acidic environments. nih.gov For example, derivatives of 1,2,4-triazole (B32235) have demonstrated significant efficacy in protecting low-carbon steel. nih.govnih.gov These molecules function by adsorbing onto the metal surface, forming a protective film that blocks the chemical and electrochemical processes of corrosion. nih.gov The presence of multiple nitrogen atoms and a reactive chlorine site on this compound suggests its potential as a precursor for synthesizing novel and effective corrosion inhibitors.

Insights into Crystal Engineering for Modulating Mechanical Properties

Crystal engineering, the design and synthesis of functional solid-state structures, offers a promising avenue for tailoring the mechanical properties of molecular crystals like this compound. While specific research on the mechanical properties of this exact compound is limited, general principles derived from studies on related aminopyrimidine and chloropyrimidine structures provide valuable insights.

The mechanical behavior of molecular crystals is intrinsically linked to their underlying crystal packing and intermolecular interactions. For aminopyrimidines, hydrogen bonding and π-π stacking are dominant forces dictating the supramolecular architecture. nih.gov The presence of multiple amino groups and a chloro substituent in this compound offers a rich landscape for a variety of intermolecular interactions, including:

Hydrogen Bonds: The amino groups can act as hydrogen bond donors, while the pyrimidine nitrogen atoms can act as acceptors, leading to the formation of robust one-, two-, or three-dimensional networks. The geometry and strength of these hydrogen bonds play a crucial role in the crystal's hardness and elasticity.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a noncovalent interaction with nucleophilic atoms, which can further influence crystal packing and stability.

By systematically modifying the substitution pattern on the pyrimidine ring, researchers can influence the formation of these noncovalent interactions, thereby engineering the crystal structure to achieve desired mechanical properties, such as improved tabletability for pharmaceutical applications. rsc.org For instance, the introduction of different functional groups can alter the hydrogen-bonding motifs, leading to polymorphs with distinct mechanical characteristics. rsc.org

Table 1: Potential Intermolecular Interactions in this compound and their Influence on Mechanical Properties

| Interaction Type | Potential Role in Crystal Structure of this compound | Expected Impact on Mechanical Properties |

| N-H···N Hydrogen Bonds | Formation of extended networks between molecules. | Increased crystal lattice energy, potentially leading to higher hardness and brittleness. |

| N-H···Cl Hydrogen Bonds | Interaction between amino groups and the chloro substituent. | Can influence packing motifs and contribute to overall stability. |

| C-Cl···N/O Halogen Bonds | Directional interactions involving the chlorine atom. | Can provide additional stability and directional control in the crystal packing. |

| π-π Stacking | Overlap of pyrimidine rings in adjacent molecules. | Contributes to cohesive energy; slip planes along stacking layers can lead to plastic deformation. |

Exploration of Biological Pathways and Molecular Mechanisms of Action

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. juniperpublishers.comnih.gov The specific arrangement of amino and chloro substituents on the this compound ring suggests its potential to interact with various biological targets. While the precise molecular mechanisms of this compound are not yet fully elucidated, research on structurally related aminopyrimidine derivatives provides a framework for understanding its potential biological activities.

Aminopyrimidine derivatives have been shown to act as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular signaling pathways. nih.gov The amino groups can form key hydrogen bond interactions within the active site of these enzymes, mimicking the binding of endogenous ligands like ATP. worldscientific.com The chloro substituent can provide additional hydrophobic or halogen bonding interactions, potentially enhancing binding affinity and selectivity.

Molecular modeling and docking studies on other aminopyrimidine derivatives have been instrumental in identifying potential biological targets and elucidating their binding modes. worldscientific.comtandfonline.com These computational approaches can predict how this compound might orient itself within the binding pocket of a target protein, highlighting key interactions that contribute to its biological effect. For example, in many kinase inhibitors, the aminopyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

The exploration of the biological pathways affected by this compound and its derivatives is an active area of research. Structure-activity relationship (SAR) studies, where systematic modifications of the molecule are made and the resulting changes in biological activity are measured, are crucial for optimizing its therapeutic potential. nih.gov

Table 2: Potential Biological Targets and Mechanisms for Aminopyrimidine Derivatives

| Target Class | General Mechanism of Action | Potential Relevance for this compound |

| Protein Kinases | Competitive inhibition at the ATP-binding site. | The aminopyrimidine scaffold is a known kinase hinge-binder. |

| Dihydrofolate Reductase (DHFR) | Inhibition of folic acid metabolism, crucial for DNA synthesis. | Some diaminopyrimidine derivatives are known DHFR inhibitors. researchgate.net |

| Other Enzymes | Inhibition of various enzymes involved in metabolic or signaling pathways. | The specific substitution pattern may confer activity against other targets. |

Conclusion and Future Research Outlook

Summary of Key Academic Contributions and Findings Pertaining to 5-Chloropyrimidine-2,4,6-triamine

This compound is a heterocyclic compound with the chemical formula C4H6ClN5 and a molecular weight of 159.58 g/mol . moldb.com Its core structure is a pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which makes pyrimidine derivatives a significant area of interest in medicinal chemistry. arkat-usa.org The academic contributions directly focused on this compound primarily identify it as a heterocyclic building block, a starting material for the synthesis of more complex molecules. moldb.com

The primary role of this compound in research appears to be as a synthetic intermediate. The presence of multiple amine groups and a chlorine atom provides several reactive sites for further chemical modifications. arkat-usa.org The chlorine atom at the 5-position and the amino groups at the 2, 4, and 6-positions can undergo various substitution reactions. This allows for the construction of a diverse library of substituted pyrimidine compounds. While specific, large-scale studies detailing the biological activities of this compound itself are not prominent in the available literature, its value is established in its utility for creating derivatives with potential therapeutic applications.

The synthesis of related substituted pyrimidines often involves the condensation of various moieties or the substitution of groups on a pre-existing pyrimidine ring. nih.gov For instance, the synthesis of 2,4-diaminopyrimidines has been achieved using 2,4,6-trichloropyrimidine (B138864) as a starting material, where chlorine atoms are sequentially substituted. nih.gov This suggests that this compound could be synthesized through amination reactions of a polychlorinated pyrimidine or serve as a precursor where the remaining chlorine is a site for further functionalization.

Identification of Emerging Research Avenues and Unexplored Potentials

The potential of this compound as a scaffold for drug discovery remains largely untapped, presenting several exciting avenues for future research.

Medicinal Chemistry and Drug Design: Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The structure of this compound is a promising starting point for developing novel therapeutic agents. Future research could focus on synthesizing derivatives by targeting the C5-chloro position with various substituents to explore structure-activity relationships (SAR). For example, introducing different aryl or heterocyclic moieties could lead to the discovery of potent and selective inhibitors of kinases or other enzymes implicated in disease. tandfonline.com The amino groups also offer sites for modification to enhance binding affinity and pharmacokinetic properties.

Materials Science: The nitrogen-rich structure of this compound suggests potential applications in materials science. Such compounds can act as ligands for the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing. The specific electronic properties imparted by the chloro and amino substituents could lead to novel materials with unique photophysical or electronic characteristics.

Agrochemicals: Pyrimidine-based compounds have also found applications as insecticides and herbicides. tandfonline.com The exploration of derivatives of this compound in this field could lead to the development of new and effective crop protection agents.

Challenges and Opportunities in the Field of Substituted Pyrimidine Chemistry

The chemistry of substituted pyrimidines is a mature field, yet it continues to present both challenges and opportunities.

Challenges:

Green Synthesis: Many traditional methods for pyrimidine synthesis involve harsh reagents and solvents. nih.gov A significant challenge is the development of more environmentally benign and sustainable synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions. tandfonline.com

Drug Resistance: In the context of medicinal chemistry, the emergence of drug resistance to existing pyrimidine-based therapies is a major hurdle. gsconlinepress.com This necessitates the continuous development of new derivatives with novel mechanisms of action.

Opportunities:

Novel Synthetic Methodologies: There is an ongoing opportunity to develop novel and more efficient synthetic methods. This includes the use of transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds, which can be challenging with electron-rich pyrimidine systems. nih.govacs.org The development of C-H functionalization reactions for pyrimidines is also a promising area. nih.gov

Scaffold Hopping and Diversification: Innovative strategies like deconstruction-reconstruction can allow for the transformation of the pyrimidine core into other heterocyclic systems, providing access to a wider range of chemical space for drug discovery. nih.gov This allows for "scaffold hopping" to generate novel molecular architectures that may overcome existing limitations.

Interdisciplinary Applications: The diverse properties of pyrimidine derivatives offer opportunities for their application in a wide range of fields beyond medicine, including materials science, electronics, and agrochemicals. nih.govtandfonline.com Collaborative research across these disciplines could unlock new and unexpected applications for compounds like this compound.

Q & A

Q. What are the common synthetic routes for preparing 5-chloropyrimidine-2,4,6-triamine, and how can reaction conditions be optimized?

- Methodological Answer : Chloropyrimidines are typically synthesized via nucleophilic substitution reactions. For example, halogenation of pyrimidine precursors (e.g., 2,4,6-triaminopyrimidine) using chlorinating agents like POCl₃ or SOCl₂ under reflux conditions is common . Optimization involves controlling temperature (e.g., 80–110°C) and stoichiometry to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computed spectra (e.g., using density functional theory) to validate substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₄H₅ClN₆, MW 178.58 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and identifies trace impurities (e.g., dechlorinated byproducts) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 0–4°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as chlorinated heterocycles are prone to decomposition under humid conditions . Regular stability testing via TLC or HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient carbons prone to nucleophilic attack. Solvent effects (e.g., DMSO or DMF) are modeled using polarizable continuum models (PCM) to predict reaction pathways . Transition state analysis clarifies activation barriers for substitutions at C-2 vs. C-5 positions .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2019) enables precise determination of bond angles and intermolecular interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. For twinned crystals, twin refinement protocols in SHELXL improve accuracy . Hydrogen-bonding networks are validated using OLEX2 visualization tools .

Q. How can this compound be leveraged as a precursor in pharmaceutical impurity profiling?

- Methodological Answer : As a potential degradation product or synthetic intermediate, its detection in APIs (Active Pharmaceutical Ingredients) requires validated HPLC-MS/MS methods. For example, use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Limit of detection (LOD) studies ensure sensitivity to 0.1% impurity levels .

Q. What mechanistic insights explain the corrosion inhibition properties of triamine-substituted heterocycles like this compound?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization tests in acidic media (e.g., 1 M HCl) quantify inhibition efficiency. Adsorption isotherms (Langmuir/Freundlich) model surface interactions, while DFT calculations correlate electron-donating groups (e.g., -NH₂) with metal-binding affinity . Synergistic effects with iodide ions enhance passivation layers on mild steel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.